

# Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Hydroxyquinoline

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Hydroxyquinoline** (also known as 2-quinolinone or carbostyrl), a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational resource for its identification, characterization, and application in research and development.

## Spectroscopic Data Summary

The spectroscopic data for **2-Hydroxyquinoline** is summarized below. It is important to note that **2-Hydroxyquinoline** exists in a tautomeric equilibrium between the lactim (enol) and lactam (keto) forms, with the lactam form generally being more stable.<sup>[1]</sup> The presented data primarily corresponds to the predominant lactam tautomer, 2(1H)-quinolinone.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **2-Hydroxyquinoline**.

<sup>1</sup>H NMR Spectral Data

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.65	d	9.5
H-4	7.80	d	9.5
H-5	7.55	d	8.0
H-6	7.20	t	7.5
H-7	7.45	t	7.8
H-8	7.28	d	8.0
N-H	12.5 (broad)	s	-

Solvent: DMSO-d<sub>6</sub>

#### <sup>13</sup>C NMR Spectral Data

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	162.5
C-3	122.0
C-4	139.0
C-4a	116.0
C-5	130.0
C-6	122.5
C-7	128.5
C-8	115.0
C-8a	138.0

Solvent: DMSO-d<sub>6</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Hydroxyquinoline** provides key information about its functional groups. The data presented here is consistent with the lactam structure.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3160	N-H stretch	Amide
~1660	C=O stretch	Amide (Lactam)
1600-1450	C=C stretch	Aromatic ring
~1370	C-N stretch	Amide
750-850	C-H bend	Aromatic (out-of-plane)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the **2-Hydroxyquinoline** molecule. The absorption maxima can be influenced by the solvent and the tautomeric form present.

$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ , M <sup>-1</sup> cm <sup>-1</sup> )	Solvent	Transition
~225	~35,000	Methanol	$\pi \rightarrow \pi$
~270	~10,000	Methanol	$\pi \rightarrow \pi$
~330	~5,000	Methanol	$n \rightarrow \pi^*$

The absorption spectra of both the lactim and lactam forms have been observed, with the origins for the lactam and lactim forms reported at 29,112 cm<sup>-1</sup> and 31,349 cm<sup>-1</sup>, respectively. [\[1\]](#)

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

## NMR Spectroscopy

**Sample Preparation:** A sample of approximately 10-20 mg of **2-Hydroxyquinoline** is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ ) in a standard 5 mm NMR tube.  
[2] The choice of solvent is critical as it can influence the chemical shifts.

**Instrumentation and Data Acquisition:**  $^1H$  and  $^{13}C$  NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[3] For  $^1H$  NMR, a standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For  $^{13}C$  NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity.[3]

## IR Spectroscopy

**Sample Preparation:** For solid samples of **2-Hydroxyquinoline**, the KBr pellet technique is commonly used. A small amount of the sample (1-2 mg) is ground with spectroscopic grade KBr (100-200 mg) and pressed into a thin, transparent disk.[4] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.[5] For solution-state IR, the sample is dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the regions of interest.

**Instrumentation and Data Acquisition:** FTIR spectra are recorded using a Fourier-Transform Infrared Spectrometer. The spectrum is typically scanned over the range of 4000-400  $cm^{-1}$ . A background spectrum of the pure KBr pellet or the solvent is recorded and subtracted from the sample spectrum.[6]

## UV-Vis Spectroscopy

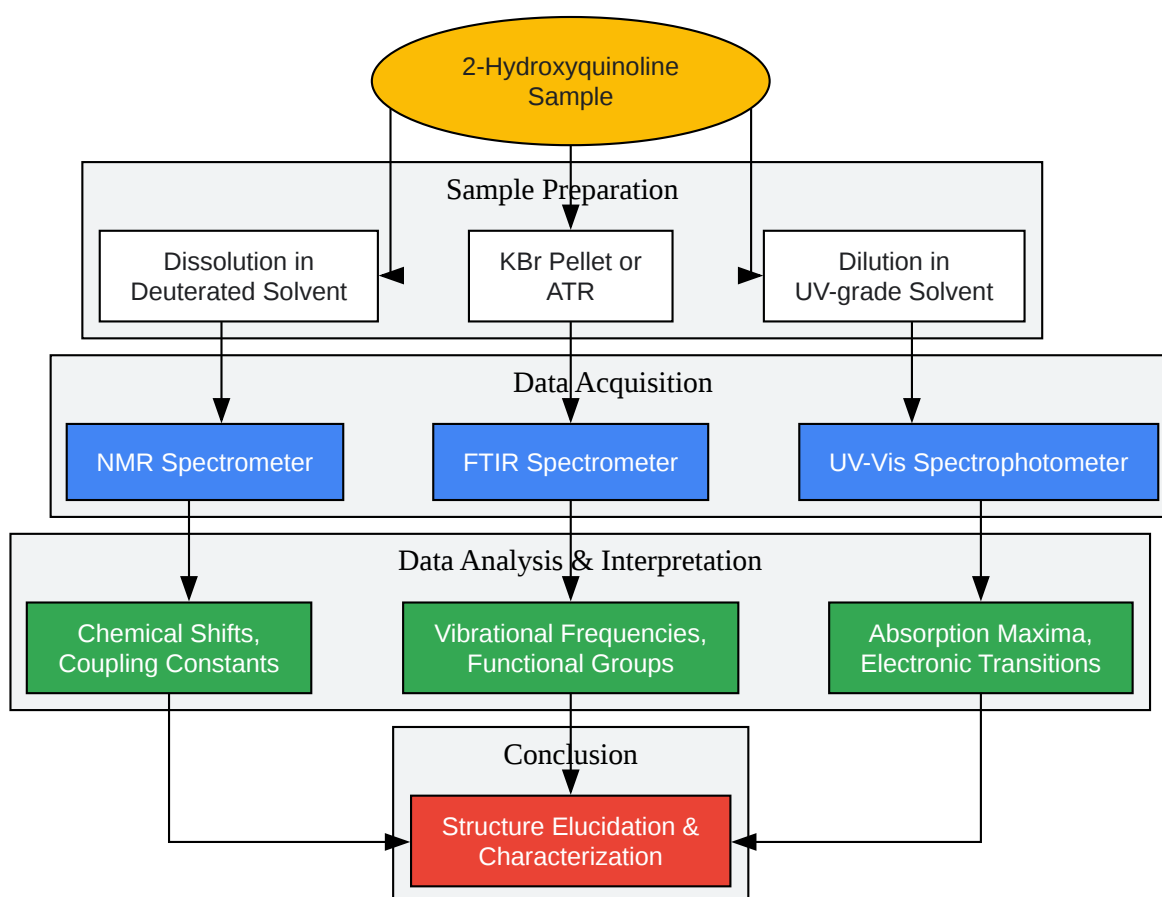
**Sample Preparation:** A stock solution of **2-Hydroxyquinoline** is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g., methanol, ethanol, acetonitrile) in a volumetric flask.[7] Serial dilutions are then performed to obtain solutions of known concentrations in the range that gives absorbance values between 0.1 and 1.0.

**Instrumentation and Data Acquisition:** The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200-800 nm.[7][8] A

cuvette containing the pure solvent is used as a reference. The instrument is first zeroed with the blank solvent before measuring the absorbance of the sample solutions.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Hydroxyquinoline**.



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Caption: General workflow for spectroscopic analysis.

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